N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-25-15-7-4-13(5-8-15)20-12-17(23)16-11-14(6-9-18(16)27-20)22-21(24)19-3-2-10-26-19/h2-12H,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIYSZXNQGYJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, 4-hydroxycoumarin, and furan-2-carboxylic acid.
Step 1 - Aldol Condensation: 4-methoxybenzaldehyde reacts with 4-hydroxycoumarin in the presence of a base (e.g., sodium hydroxide) to form 2-(4-methoxyphenyl)-4H-chromen-4-one.
Step 2 - Amide Formation: The chromenone derivative is then reacted with furan-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways.
Pathway Modulation: The compound can affect various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Chromene Cores
Compound A : N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide
- Key Differences: Position of substitution: Chromen-3-yl vs. chromen-6-yl. Substituent at position 2: 6-Methyl vs. 4-methoxyphenyl. Additional functional group: Thiazolidinone ring at position 3.
- Crystallographic Data :
Compound B : 3,4,5-Trimethoxy-N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
- Key Differences :
- Carboxamide substituent: 3,4,5-Trimethoxybenzamide vs. furan-2-carboxamide.
Analogues with Modified Carboxamide Groups
Compound C : N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide
- Key Differences :
- Backbone: Lacks the chromene core but retains the furan-2-carboxamide and 4-methoxyphenyl groups.
- Biological Activity : Derived from fluoxetine modifications, this compound exhibited improved antiviral activity (targeting enteroviruses) and reduced cytotoxicity compared to its parent molecule .
Pharmacological and Crystallographic Comparisons
| Parameter | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Chromene Substitution | 2-(4-Methoxyphenyl) | 3-(6-Methyl), thiazolidinone | 2-(4-Methoxyphenyl) | N/A (non-chromene backbone) |
| Carboxamide Group | Furan-2-carboxamide | Furan-2-carboxamide | 3,4,5-Trimethoxybenzamide | Furan-2-carboxamide |
| Crystallographic System | Not reported | Triclinic (P1) | Not reported | Not reported |
| Key Interactions | Hypothetical π-π stacking | N–H⋯O, C–H⋯O, π-π stacking | Not reported | Not reported |
| Reported Bioactivity | Not available | Antimicrobial (inferred) | Not reported | Antiviral (enteroviruses) |
Research Findings and Implications
- Structural Insights : The triclinic packing of Compound A highlights the role of hydrogen bonding and π-π interactions in stabilizing crystal lattices, a feature likely shared with the target compound due to its aromatic and planar groups .
- Activity Trends : Modifications to the carboxamide group (e.g., furan vs. benzamide) significantly influence bioactivity. Compound C’s antiviral efficacy suggests that the furan-2-carboxamide moiety may enhance target binding in viral proteins .
- Synthetic Flexibility : The evidence underscores the feasibility of derivatizing chromene scaffolds at positions 2 and 6, enabling tailored physicochemical and pharmacological properties .
Biological Activity
N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide, also known as MFC, is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 361.3 g/mol. The compound features a chromenone core, a methoxyphenyl group, and a furan-2-carboxamide moiety, which contribute to its unique biological properties .
Anticancer Activity
Recent studies have highlighted the anticancer potential of MFC. In vitro assays demonstrated that MFC effectively inhibits the proliferation of various cancer cell lines. For instance, it was found to induce cell cycle arrest at the G2/M phase in SGC-7901 cells, leading to apoptosis by downregulating anti-apoptotic proteins .
Table 1: Anticancer Activity of MFC
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SGC-7901 | 4.1 | Induces G2/M phase arrest |
| A549 | 3.5 | Disrupts microtubule dynamics |
| MCF7 | 5.0 | Inhibits tubulin polymerization |
Enzyme Inhibition
MFC has also been evaluated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases:
- Monoamine Oxidase (MAO) : MFC showed weak inhibition of MAO-A and MAO-B with residual activities greater than 50% at concentrations of 10 μM.
- Acetylcholinesterase (AChE) : The compound exhibited moderate inhibitory activity against AChE with an IC50 value around 18 μM, indicating potential for treating Alzheimer's disease .
Table 2: Enzyme Inhibition by MFC
| Enzyme | IC50 (μM) | Residual Activity at 10 μM |
|---|---|---|
| MAO-A | >50% | >50% |
| MAO-B | >50% | >50% |
| AChE | 18 | <50% |
Antimicrobial Activity
The antimicrobial properties of MFC were assessed against several bacterial strains. The compound exhibited significant antibacterial activity, outperforming traditional antibiotics in some cases. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 15.6 to 62.5 μg/mL .
Table 3: Antimicrobial Activity of MFC
| Bacterial Strain | MIC (μg/mL) | Comparison with Antibiotics |
|---|---|---|
| Staphylococcus aureus | 15.6 | Superior to tetracycline |
| Pseudomonas aeruginosa | 31.2 | Comparable to streptomycin |
Case Studies and Research Findings
Several studies have investigated the biological effects of MFC:
- Study on Cancer Cell Lines : A study published in MDPI reported that MFC significantly inhibited cell growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Research indicated that MFC could potentially protect neurons by inhibiting AChE, thus enhancing acetylcholine levels in the brain, which is beneficial for cognitive function .
- Antibacterial Efficacy : An investigation into the antibacterial properties revealed that MFC effectively inhibited biofilm formation in MRSA strains, suggesting its potential utility in treating resistant infections .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide?
- Answer: The compound can be synthesized via multi-step heterocyclic coupling reactions. A common approach involves:
Chromone core formation : Condensation of 4-methoxyphenylacetophenone derivatives with substituted furan-2-carboxylic acid chlorides under basic conditions (e.g., NaH in DMF) .
Thiazolidinone or furan integration : Microwave-assisted coupling to enhance regioselectivity and yield .
Crystallization in polar aprotic solvents (e.g., DMF) is critical for isolating high-purity products, as confirmed by single-crystal X-ray diffraction (SC-XRD) using SHELX software .
Q. How is the crystal structure of this compound validated, and what software tools are recommended?
- Answer: Structural validation relies on SC-XRD data refined via SHELXL (for bond lengths, angles, and displacement parameters) . Key steps include:
- Data collection : Bruker SMART/APEX detectors with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELX programs for anisotropic displacement ellipsoid modeling, with WinGX/ORTEP for graphical representation .
- Validation : R-factors < 0.05 and data-to-parameter ratios > 15 ensure reliability .
Advanced Research Questions
Q. What contradictory data exist regarding the compound’s biological activity, and how can they be resolved?
- Answer: Discrepancies arise in reported antifungal vs. antiviral efficacy. For example:
- Antifungal activity : Chromone-thiazolidinone hybrids show IC₅₀ values of 8–12 µM against Candida albicans via ergosterol biosynthesis inhibition .
- Antiviral activity : Structural analogs (e.g., N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide) inhibit enterovirus 2C ATPase (IC₅₀ = 3.5 µM) but lack antifungal effects .
Resolution : Use target-specific assays (e.g., ATPase activity for viral inhibition) and SAR studies to differentiate mechanisms. Computational docking (AutoDock Vina) can identify binding pocket variances in fungal vs. viral targets .
Q. How does the methoxyphenyl substitution pattern influence pharmacological activity?
- Answer: The 4-methoxy group enhances:
- Lipophilicity : LogP increases by ~0.8 units compared to unsubstituted analogs, improving membrane permeability (calculated via ChemAxon) .
- Target engagement : Para-substitution optimizes π-π stacking with hydrophobic residues in viral 2C proteins, as shown in co-crystallization studies of related compounds .
Contradiction : Ortho-substitution reduces activity (IC₅₀ > 50 µM), likely due to steric hindrance .
Q. What advanced computational methods are used to predict off-target interactions?
- Answer:
- Molecular dynamics (MD) simulations : AMBER or GROMACS for assessing stability in binding pockets (e.g., 100-ns simulations for viral 2C protein) .
- Pharmacophore modeling : Phase software identifies critical H-bond donors (e.g., furan oxygen) and hydrophobic features for scaffold optimization .
- ADMET prediction : SwissADME estimates moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4 inhibition risk .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
